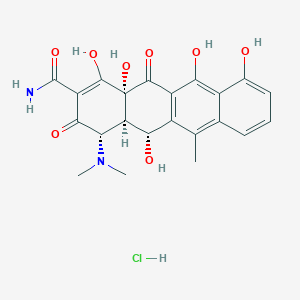

(4S,4aR,5R,12aS)-4-(Dimethylamino)-3,5,10,11,12a-pentahydroxy-6-methyl-1,12-dioxo-1,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide hydrochloride

描述

The compound "(4S,4aR,5R,12aS)-4-(Dimethylamino)-3,5,10,11,12a-pentahydroxy-6-methyl-1,12-dioxo-1,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide hydrochloride" is identified as tetracycline hydrochloride (CAS 64-75-5), a broad-spectrum antibiotic belonging to the tetracycline class. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit . Its molecular formula is C₂₂H₂₄N₂O₈·HCl, with a molecular weight of 480.90 g/mol . Tetracycline hydrochloride has been widely used since the 1940s but faces challenges due to bacterial resistance and stability issues .

属性

IUPAC Name |

(4S,4aR,5R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-6,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t14-,15+,17+,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNNTRUEBHYQDI-KWASCYQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C(C4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=CC=C(C2=C(C3=C1[C@@H]([C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4S,4aR,5R,12aS)-4-(dimethylamino)-3,5,10,11,12a-pentahydroxy-6-methyl-1,12-dioxo-1,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide hydrochloride is a derivative of oxytetracycline and is primarily studied for its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the tetracycline family and exhibits a complex structure characterized by multiple hydroxyl groups and a dimethylamino moiety. Its molecular formula is with a molecular weight of 428.48 g/mol. The presence of multiple functional groups contributes to its biological activity.

Antimicrobial Effects

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. A study reported that it effectively targets Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The mechanism involves interference with bacterial protein synthesis by binding to the 30S ribosomal subunit.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases .

Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Similar to other tetracyclines, it binds to the bacterial ribosome.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

- Modulation of Immune Response : Decreasing the release of inflammatory mediators from immune cells.

科学研究应用

Antibiotic Research

The compound is primarily studied as an impurity of oxytetracycline. Oxytetracycline is a broad-spectrum antibiotic used to treat various bacterial infections. Understanding the impurities helps in assessing the quality and efficacy of the antibiotic formulations. Research indicates that impurities can influence the pharmacodynamics and pharmacokinetics of the primary drug .

Antimicrobial Activity

Studies have shown that certain derivatives of tetracycline compounds exhibit enhanced antimicrobial activity. The specific stereochemistry of (4S,4aR) configurations may play a role in its interaction with bacterial ribosomes . This characteristic opens avenues for developing new antibiotics with improved efficacy against resistant strains.

Pharmaceutical Formulation Development

Research has focused on the formulation aspects of compounds like (4S,4aR,5R,12aS)-4-(dimethylamino)-3,5,10,11,12a-pentahydroxy-6-methyl-1,12-dioxo-1,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide hydrochloride to enhance solubility and bioavailability. The presence of this compound in formulations can affect the stability and release profiles of the active pharmaceutical ingredient (API) .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of pharmaceutical products containing this compound. Studies have been conducted to evaluate its cytotoxicity and potential adverse effects when administered alongside oxytetracycline . Such insights are vital for regulatory compliance and patient safety.

Case Study 1: Impurity Profiling in Oxytetracycline

A study published in a peer-reviewed journal analyzed the impurity profile of oxytetracycline formulations. It highlighted that (4S,4aR)-dimethylamino derivatives were among the significant impurities detected during high-performance liquid chromatography (HPLC) analysis. The study concluded that monitoring these impurities is essential for ensuring the therapeutic efficacy of antibiotic treatments.

Case Study 2: Formulation Impact on Bioavailability

Research conducted on different formulation techniques demonstrated that incorporating (4S,4aR)-dimethylamino derivatives could enhance the bioavailability of oxytetracycline in animal models. The study emphasized optimizing formulation parameters to maximize therapeutic outcomes while minimizing side effects associated with impurities .

相似化合物的比较

Structural Comparison with Related Tetracyclines

Tetracyclines share a common four-ring core but differ in substituents and stereochemistry, which influence their activity and pharmacokinetics.

Key Structural Differences:

- Doxycycline is a semi-synthetic derivative with a 5-hydroxy group and absence of the C6 methyl group, enhancing lipid solubility and oral absorption .

- ETC and ATC are degradation products of tetracycline HCl; ETC has reduced antibacterial activity due to stereochemical inversion, while ATC is toxic and non-therapeutic .

Pharmacological and Pharmacokinetic Properties

- Doxycycline exhibits superior tissue penetration and longer half-life, making it preferred for chronic infections like Lyme disease .

- Tetracycline HCl requires four daily doses due to shorter half-life, increasing adherence challenges .

Stability and Degradation Profiles

Tetracycline HCl is prone to degradation under acidic/alkaline conditions, heat, and light, forming ETC , ATC , and 4-epianhydrotetracycline (EATC) .

- ATC : Formed via dehydration at C6; implicated in nephrotoxicity .

- ETC : 25% less active than tetracycline due to C4 epimerization .

- Stability Improvements: Doxycycline and minocycline are more stable, with fewer degradation pathways .

Resistance Mechanisms and Susceptibility

Tetracycline resistance arises from:

Efflux pumps (e.g., TetA, TetK): Export tetracyclines; doxycycline is less affected due to structural modifications .

Ribosomal protection (e.g., TetM, TetO): Doxycycline retains activity against some resistant strains .

Enzymatic inactivation : Rare in clinical settings.

| Compound | Resistance Prevalence | Notes |

|---|---|---|

| Tetracycline HCl | High | Widespread in Gram± bacteria |

| Doxycycline Hyclate | Moderate | Effective against tetracycline-resistant MRSA |

准备方法

Synthesis of the Tetracycline Core

- The tetracycline nucleus is typically synthesized via fermentation processes using Streptomyces aureofaciens or related strains, which produce oxytetracycline as a natural product precursor.

- Alternatively, semi-synthetic routes start from naturally derived tetracycline intermediates, modifying them chemically to introduce or protect functional groups.

Chemical Modifications

- The compound’s multiple hydroxyl groups and keto groups require careful protection and deprotection steps during synthesis to prevent undesired side reactions.

- The dimethylamino group at the 4-position is introduced or retained through selective amination reactions.

- Oxidation and reduction steps are used to achieve the 1,12-dioxo and hexahydro configurations on the tetracene ring system.

Formation of the Hydrochloride Salt

- The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled conditions.

- This salt formation enhances the compound’s water solubility and stability, which is critical for pharmaceutical use.

- Crystallization techniques are employed to isolate the pure hydrochloride salt, often involving solvents like ethanol or water mixtures.

Purification and Crystallization

- Purification involves recrystallization from suitable solvents to obtain crystalline hydrochloride salt with defined polymorphic forms.

- The crystalline form impacts the compound’s bioavailability and shelf life.

- Patents describe methods to obtain specific crystalline salts with optimized properties by controlling solvent systems, temperature, and pH during crystallization.

Data Table: Summary of Preparation Steps and Conditions

Research Findings and Analytical Considerations

- The purity and identity of the compound are confirmed by spectral methods such as NMR, IR, and mass spectrometry.

- X-ray crystallography is used to characterize the crystalline hydrochloride salt forms, ensuring consistent polymorphs.

- Stability studies indicate that the hydrochloride salt form exhibits improved shelf life compared to the free base.

- Patent literature emphasizes the importance of controlling crystallization parameters to produce salts with desirable pharmaceutical properties.

常见问题

Basic: What analytical techniques are recommended to confirm the stereochemical configuration of this compound?

Methodological Answer:

The compound’s stereochemical complexity (6 defined stereocenters) requires advanced techniques:

- NMR Spectroscopy : Analyze coupling constants and nuclear Overhauser effects (NOEs) to confirm spatial arrangements of substituents .

- X-ray Crystallography : Resolve absolute configuration by determining crystal structure .

- Chiral HPLC : Validate enantiomeric purity using chiral stationary phases, referencing pharmacopeial standards (e.g., USP pH 5.0–6.5 stability criteria) .

Basic: How should this compound be stored to maintain stability in laboratory settings?

Methodological Answer:

- pH Control : Store solutions at pH 5.0–6.5 to prevent degradation under acidic/alkaline conditions .

- Temperature : Keep dry powder at controlled room temperature (20–25°C) in tight, light-resistant containers to avoid photolytic decomposition .

- Moisture Avoidance : Use desiccants and inert atmospheres to minimize hydrolysis of labile groups (e.g., carboxamide) .

Advanced: What strategies minimize epimerization and impurity formation during synthesis?

Methodological Answer:

- Reaction Optimization : Use mild reducing agents (e.g., NaBH4) to prevent over-reduction of ketone groups, which can generate epimers like 4-epitetracycline .

- Chromatographic Purification : Employ reverse-phase HPLC with C18 columns to separate stereoisomers and process-related impurities (e.g., quinone byproducts from oxidation) .

- In-line Monitoring : Implement real-time pH and temperature sensors to maintain optimal reaction conditions and reduce side reactions .

Advanced: How can computational modeling predict this compound’s biological interactions?

Methodological Answer:

- Molecular Docking : Simulate binding affinities to bacterial ribosomes (targeting 30S subunit) using software like AutoDock, referencing tetracycline’s known mechanism .

- MD Simulations : Analyze stability of drug-target complexes in physiological conditions (e.g., solvation effects on hydroxyl groups) .

- QSAR Models : Corlate structural features (e.g., dimethylamino group) with antimicrobial activity to guide derivative design .

Basic: What pharmacopeial standards apply to quality control of this compound?

Methodological Answer:

- USP Guidelines : Ensure compliance with pH 5.0–6.5 for sample solutions and ≤3.0% water content via Karl Fischer titration .

- Impurity Profiling : Identify and quantify impurities (e.g., 4-epitetracycline) using validated HPLC methods per ICH Q3A/B thresholds .

- Sterility Testing : For biomedical applications, adhere to USP <71> sterility tests if used in in vivo studies .

Advanced: How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variable impacts .

- Purity Verification : Use LC-MS to confirm absence of degradation products (e.g., anhydrotetracycline) that may skew bioactivity results .

- Mechanistic Studies : Compare transcriptomic profiles (RNA-seq) of treated vs. untreated bacterial cultures to identify conserved pathways .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure; use NIOSH-approved N95 respirators if aerosolization occurs .

- Ventilation : Conduct experiments in fume hoods to mitigate inhalation risks, especially during powder weighing .

- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines .

Advanced: Can AI-driven platforms optimize synthetic routes for this compound?

Methodological Answer:

- Machine Learning Models : Train algorithms on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents for key steps (e.g., hydroxylation) .

- COMSOL Integration : Simulate heat/mass transfer in continuous-flow reactors to enhance yield and reduce epimerization .

- Autonomous Labs : Deploy robotic systems for high-throughput screening of reaction parameters (e.g., temperature gradients) .

Basic: How does this compound’s structure differ from tetracycline and doxorubicin?

Methodological Answer:

- Core Structure : Shares a tetracyclic backbone with tetracycline but differs in hydroxylation patterns (e.g., 3,5,10,11,12a-pentahydroxy groups vs. tetracycline’s 3,6,10,12,12a-pentahydroxy) .

- Functional Groups : Lacks the sugar moiety present in doxorubicin, reducing cardiotoxicity risks but limiting DNA intercalation efficiency .

- Stereochemistry : Distinct C4 dimethylamino orientation compared to doxorubicin’s daunosamine group, altering membrane permeability .

Advanced: What methodologies characterize degradation products under accelerated stability testing?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and oxidative conditions (H2O2) to simulate long-term stability .

- LC-HRMS : Identify degradation products (e.g., C4-epimer, dehydrated forms) via high-resolution mass spectrometry .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C using degradation rate data from elevated temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。